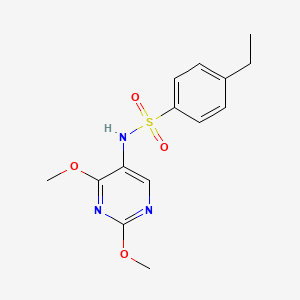

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide

Description

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group substituted with methoxy groups and an ethylbenzenesulfonamide moiety

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPQVUNQOKYKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dimethoxypyrimidine with ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethyl group to an ethylbenzene derivative.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of ethylbenzene derivatives.

Reduction: Formation of reduced sulfonamide derivatives.

Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its sulfonamide group suggests possible antimicrobial properties, and further research could uncover its efficacy in treating infections or other medical conditions.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide

N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide

3-((3-(N-cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl)amino)-5-(3,5-difluorophenoxy)benzoic acid

Uniqueness: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide stands out due to its ethylbenzenesulfonamide group, which provides distinct chemical properties compared to its analogs

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a range of pharmacological effects that may be beneficial in treating various diseases, including cancer and bacterial infections.

- Molecular Formula : C14H18N4O3S

- Molecular Weight : 318.38 g/mol

- Structure : The compound features a pyrimidine ring substituted with methoxy groups and a sulfonamide moiety linked to an ethylbenzene structure.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structures have shown promise as proteasome inhibitors, which are crucial in cancer therapy. For instance, derivatives of sulfonamides have been linked to the inhibition of the chymotrypsin-like activity of the 20S proteasome, leading to apoptosis in cancer cells. In vitro assays demonstrated that certain sulfonamide derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

Antibacterial Activity

Sulfonamides are historically known for their antibacterial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it may inhibit bacterial growth effectively, similar to other compounds in its class that have demonstrated low minimal inhibitory concentrations (MIC) against clinically relevant strains .

The proposed mechanism by which this compound exerts its biological effects includes:

- Proteasome Inhibition : By binding to the proteasome, it may disrupt protein degradation pathways essential for cancer cell survival.

- Antibacterial Mechanism : It may interfere with bacterial folate synthesis pathways, akin to traditional sulfa drugs.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide?

- Methodology :

- Step 1 : Synthesize the 2,4-dimethoxypyrimidin-5-yl boronic acid intermediate via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

- Step 2 : Couple the pyrimidine core with 4-ethylbenzenesulfonamide using nucleophilic aromatic substitution or sulfonylation reactions. Optimize conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) to enhance yield .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- X-ray crystallography : Resolve molecular geometry and confirm sulfonamide-pyrimidine connectivity (e.g., C–S bond lengths: ~1.76 Å; torsion angles: 85–95°) .

- NMR spectroscopy : Assign peaks for methoxy groups (δ 3.9–4.1 ppm, singlet) and sulfonamide protons (δ 7.3–7.8 ppm, aromatic) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 363.1 (calculated for C₁₄H₁₇N₃O₄S) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?

- Strategies :

- Crystal quality : Use slow evaporation (e.g., methanol/chloroform mixtures) to grow single crystals .

- Disorder mitigation : Apply restraints during refinement (e.g., for rotating methoxy groups) and use SHELXL or OLEX2 software .

- Validation : Cross-check with Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H···O bonds) .

Q. What computational methods are suitable for predicting electronic properties and binding affinities?

- Approaches :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (e.g., HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .

Q. How should researchers resolve contradictions between experimental and computational data?

- Workflow :

- Replicate experiments : Ensure consistency in synthetic conditions (e.g., catalyst purity, solvent grades) .

- Benchmark computational models : Compare DFT results with crystallographic data (e.g., bond angles, dihedrals) to refine force fields .

- Statistical analysis : Use Bland-Altman plots to assess bias between theoretical and observed values .

Q. What strategies are effective for exploring biological activity and structure-activity relationships (SAR)?

- Protocols :

- In vitro assays : Screen against kinase or bacterial targets (e.g., MIC assays for sulfonamide derivatives) .

- SAR modulation : Systematically modify substituents (e.g., replace methoxy with ethoxy; vary ethyl group on benzene) and correlate with activity .

- Pharmacokinetic profiling : Assess logP (e.g., ~2.1 via shake-flask method) and metabolic stability in microsomal assays .

Notes

- Advanced Techniques : Emphasis on interdisciplinary methods (e.g., crystallography paired with DFT) ensures robust validation .

- Contradiction Management : Iterative refinement between synthetic, analytical, and computational workflows minimizes errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.